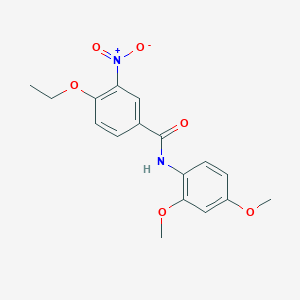![molecular formula C21H16O3 B5765518 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis.
Mécanisme D'action
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one inhibits the activity of BMI-1 by binding to a specific site on the protein. BMI-1 is a member of the polycomb group (PcG) proteins, which play a role in gene regulation by modifying chromatin structure. BMI-1 is overexpressed in many types of cancer and is associated with the maintenance of cancer stem cells, which are thought to be responsible for tumor growth and metastasis. Inhibition of BMI-1 by 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one disrupts the function of cancer stem cells and reduces the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of BMI-1, 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to reduce the expression of several genes that are involved in cancer cell growth and proliferation. 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of damaged or abnormal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is that it is a small molecule inhibitor that can be easily synthesized and purified. This makes it a useful tool for studying the role of BMI-1 in cancer and for developing new cancer therapies. However, one of the limitations of 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is that it has low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one. One area of interest is the development of new formulations of 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, as BMI-1 is not the only protein that is overexpressed in cancer and is associated with tumor growth and metastasis. Finally, further studies are needed to evaluate the safety and efficacy of 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been described in several publications. One of the most commonly used methods involves the reaction of 2-hydroxybenzaldehyde with 4-phenylbutan-2-one in the presence of a base catalyst, followed by a cyclization reaction using trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one in high purity.
Applications De Recherche Scientifique
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been extensively studied for its potential use in cancer treatment. Several studies have shown that 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. Inhibition of BMI-1 by 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to reduce the growth and proliferation of cancer cells, induce apoptosis, and increase the sensitivity of cancer cells to chemotherapy.
Propriétés
IUPAC Name |
4-phenyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21-11-15(13-6-2-1-3-7-13)17-10-16-14-8-4-5-9-18(14)23-19(16)12-20(17)24-21/h1-3,6-7,10-12H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFGAXQBMEVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)
![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)


![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)